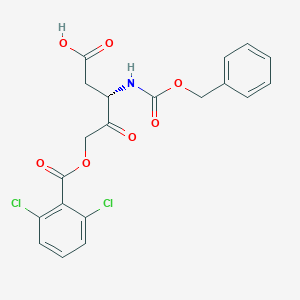

Z-Asp-CH2-DCB

Vue d'ensemble

Description

Les caspases sont une famille d'enzymes protéases jouant un rôle essentiel dans la mort cellulaire programmée (apoptose) et l'inflammation . Z-Asp-CH2-DCB est connu pour sa capacité à inhiber les protéases ayant une activité caspase-like, ce qui en fait un outil précieux pour la recherche scientifique .

Applications De Recherche Scientifique

Z-Asp-CH2-DCB has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of peptide compounds.

Biology: Employed in studies related to apoptosis and inflammation, as it inhibits caspase activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting caspase-related pathways.

Mécanisme D'action

Target of Action

Z-Asp-CH2-DCB is an irreversible, broad-spectrum caspase inhibitor . Caspases are a family of cysteine proteases that play a key role in apoptosis (programmed cell death) and inflammation . The primary targets of this compound are caspase-3 and caspase-6, with IC50 values of 1.1 and 4.1 μM respectively .

Mode of Action

This compound interacts with its targets (caspases) by irreversibly inhibiting their activity . This inhibition blocks the production of several cytokines, including IL-1β, TNF-α, IL-6, and IFN-γ, in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) . It also reduces SEB-1-stimulated T-cell proliferation in a dose-dependent manner .

Biochemical Pathways

The inhibition of caspase activity by this compound affects the apoptosis pathway, a crucial biological process for maintaining cellular homeostasis . By blocking the production of cytokines, this compound also impacts the inflammatory response pathway .

Pharmacokinetics

It is noted that this compound is cell-permeable , suggesting it can readily cross cell membranes, which may influence its bioavailability and distribution.

Result of Action

The inhibition of caspase activity by this compound results in the prevention of apoptosis, or programmed cell death . This can have significant effects at the molecular and cellular levels, including the prevention of DNA fragmentation induced by various stimuli . Additionally, this compound has been shown to have anti-ischemic effects in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to inhibit cytokine production and T-cell proliferation is dose-dependent . .

Analyse Biochimique

Biochemical Properties

Z-Asp-CH2-DCB plays a significant role in biochemical reactions, particularly in the inhibition of caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis). Specifically, this compound has IC50 values of 1.1 and 4.1 μM for caspase-3 and caspase-6 respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits hypoxia-induced apoptosis, thereby influencing cell function . It also shows anti-ischemic effects in vivo . In the context of cellular metabolism, this compound can block the production of IL-1β, TNF-α, IL-6, and IFN-γ in staphylococcal enterotoxin B (SEB)-stimulated peripheral blood mononuclear cells (PBMC) .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a caspase inhibitor. It binds to caspases, inhibiting their activity and thereby preventing apoptosis . This binding interaction with caspases is a key part of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to affect the kinetics of cell differentiation. For example, it has been reported to significantly delay the formation of tracheary elements in Zinnia xylogenic cell cultures .

Dosage Effects in Animal Models

In animal models, specifically in male Sprague-Dawley rats, this compound administered at a dosage of 1 mg intraperitoneally every day for 3 weeks prevented SU5416-induced septal cell apoptosis .

Transport and Distribution

Given its cell-permeable nature , it is likely to be able to cross cell membranes and distribute throughout the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

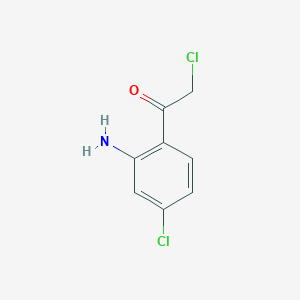

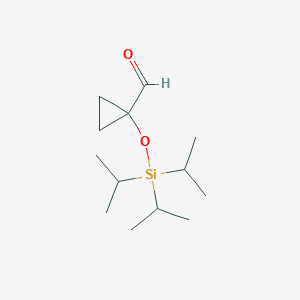

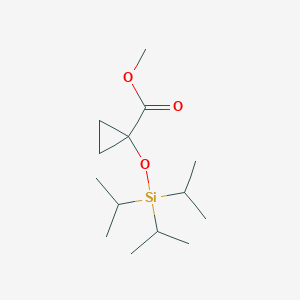

La synthèse de Z-Asp-CH2-DCB implique généralement la condensation de l'acide aspartique avec l'anhydride correspondant dans des conditions appropriées . Le processus inclut l'utilisation de groupes protecteurs tels que le benzyloxycarbonyle pour protéger les résidus d'acide aspartique contre des réactions secondaires indésirables . Les conditions de réaction exigent souvent des températures contrôlées et des solvants spécifiques pour assurer la stabilité et la pureté du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la cohérence et la qualité. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions

Z-Asp-CH2-DCB subit diverses réactions chimiques, notamment :

Réactions de substitution : Impliquant le remplacement de groupes fonctionnels au sein de la molécule.

Hydrolyse : Dégradation du composé en présence d'eau, conduisant souvent à la formation de dérivés de l'acide aspartique.

Réactifs et conditions courantes

Solvants : Le diméthylsulfoxyde (DMSO) est couramment utilisé pour dissoudre this compound pour diverses réactions.

Catalyseurs : Des catalyseurs spécifiques peuvent être utilisés pour faciliter les réactions, en fonction du résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent des dérivés de l'acide aspartique et d'autres composés apparentés, en fonction des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la synthèse de composés peptidiques.

Biologie : Employé dans des études relatives à l'apoptose et à l'inflammation, car il inhibe l'activité des caspases.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies liées aux caspases.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible les enzymes caspases. Il se lie au site actif des caspases, les empêchant de cliver leurs substrats. Cette inhibition bloque les voies de signalisation apoptotiques, empêchant ainsi la mort cellulaire programmée . Le composé inhibe également les protéases ayant une activité caspase-like, contribuant ainsi davantage à ses effets inhibiteurs à large spectre .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-VAD-FMK : Un autre inhibiteur de caspase à large spectre ayant des effets inhibiteurs similaires sur l'apoptose.

Q-VD-OPh : Un puissant inhibiteur de caspase connu pour sa haute spécificité et son efficacité.

Unicité

Z-Asp-CH2-DCB est unique en raison de son inhibition irréversible des caspases et de sa capacité à inhiber les protéases ayant une activité caspase-like. Cette inhibition à large spectre en fait un outil précieux dans diverses applications de recherche, en particulier dans l'étude de l'apoptose et de l'inflammation .

Propriétés

IUPAC Name |

(3S)-5-(2,6-dichlorobenzoyl)oxy-4-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJMFCOMZYPWCO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

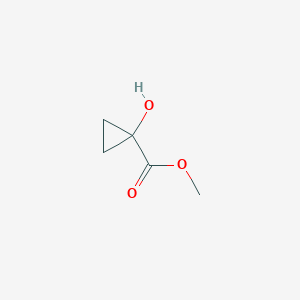

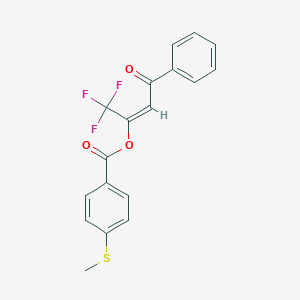

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Z-Asp-CH2-DCB?

A1: this compound acts as a broad-spectrum inhibitor of caspases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound inhibit caspases?

A2: While the precise mechanism remains unelucidated, it is believed to involve binding to the active site of caspases, preventing substrate cleavage. [, , ]

Q3: What are the downstream consequences of caspase inhibition by this compound?

A3: Blocking caspase activity with this compound effectively inhibits various apoptotic hallmarks, including DNA fragmentation, nuclear condensation, and formation of apoptotic bodies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This ultimately prevents or delays apoptotic cell death.

Q4: Is the inhibition of apoptosis by this compound always complete?

A4: While highly effective, this compound may not completely block cell death in all contexts. Some studies report that while apoptotic features are inhibited, alternative cell death pathways like necrosis may still occur. [, , , , ]

Q5: Does this compound influence cellular pathways other than apoptosis?

A5: Yes, research suggests that this compound can impact other cellular processes besides apoptosis, including cell cycle progression, oxidative stress, and ribosomal RNA fragmentation. [, , , , , ] Further research is needed to fully understand these effects.

Q6: Are there specific caspases that this compound shows higher affinity for?

A6: While this compound is a broad-spectrum inhibitor, studies indicate some variation in its effectiveness against different caspases. For example, it has shown greater efficacy in blocking caspase-3 activity compared to caspase-1 in specific contexts. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the research papers.

Q8: Is there any spectroscopic data available for this compound?

A8: The research papers do not offer any spectroscopic data for this compound.

Q9: What is the stability of this compound under various storage conditions?

A9: The provided research does not contain information regarding the stability of this compound under different storage conditions.

Q10: Has the compatibility of this compound been studied with different cell lines or organisms?

A10: Yes, the research demonstrates the use of this compound in various cell lines (e.g., HL-60, U937, HeLa, FM3A), primary cells (e.g., rat cultured hippocampal neurons, bovine glomerular endothelial cells), and even plant models (e.g., tobacco leaves, Vicia faba). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests broad compatibility, although specific responses can vary.

Q11: How does the structure of this compound contribute to its caspase inhibitory activity?

A11: While the provided research doesn't offer a detailed SAR analysis, the presence of an aspartic acid residue within the structure is likely crucial for its ability to mimic caspase substrates and bind to their active sites. [, ]

Q12: Have any modifications to the structure of this compound been explored to improve its efficacy or selectivity?

A12: The provided research primarily focuses on this compound itself, and no information is given regarding potential structural modifications for optimization.

Q13: Are there specific formulation strategies for this compound to improve its solubility, stability, or delivery?

A13: The provided research does not discuss specific formulation strategies for this compound.

Q14: What is known about the toxicity and safety profile of this compound?

A14: The primary focus of the provided research is to investigate the mechanisms of action of this compound in the context of cell death and related pathways. Information regarding its toxicity profile, potential adverse effects, or long-term consequences is not detailed in these studies.

Q15: Are there any SHE regulations specific to the use and handling of this compound?

A15: The research papers do not provide information on specific SHE regulations for this compound. As with any laboratory reagent, proper handling, storage, and disposal procedures should be followed.

Q16: What is known about the pharmacokinetic properties of this compound (absorption, distribution, metabolism, excretion)?

A16: The provided research primarily focuses on the in vitro effects of this compound. Detailed information regarding its pharmacokinetic properties is not available in these studies.

Q17: How effective is this compound in inhibiting caspase activity in vivo?

A17: While some studies utilize in vivo models to examine the effects of this compound on tumor growth and other processes, they don't explicitly measure its in vivo caspase inhibitory activity. [, ]

Q18: What in vitro assays are commonly used to assess the efficacy of this compound?

A18: Common in vitro assays used in the research to evaluate this compound efficacy include:

- Cell viability assays: To assess the ability of this compound to protect cells from death induced by various stimuli (e.g., anticancer drugs, TNF-α, hypoxia). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- DNA fragmentation assays: To determine the extent of DNA laddering, a hallmark of apoptosis, and how this compound modulates this process. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Caspase activity assays: To directly measure the activity of specific caspases and the inhibitory effect of this compound on them. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B131252.png)

![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)